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Introduction
Envudeucitinib (also known as ESK-001) is an investigational, highly selective, oral inhibitor of

Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family of

intracellular non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways

implicated in the pathogenesis of numerous immune-mediated inflammatory diseases.[1]

Envudeucitinib allosterically inhibits TYK2, thereby modulating the signaling of key pro-

inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I

Interferons (IFNs).[2] Clinical trials have demonstrated the potential of Envudeucitinib in

treating moderate to severe plaque psoriasis and systemic lupus erythematosus.[2][3][4]

Three-dimensional (3D) organoid models have emerged as powerful preclinical tools that

bridge the gap between traditional 2D cell cultures and in vivo animal models. These self-

organizing structures, derived from stem cells, recapitulate the complex architecture and

functionality of native tissues, offering a more physiologically relevant system for disease

modeling and drug screening. For inflammatory diseases such as Inflammatory Bowel Disease

(IBD) and psoriasis, patient-derived organoids can preserve the genetic and phenotypic

characteristics of the original tissue, providing a valuable platform for personalized medicine

research.

This document provides detailed application notes and protocols for the use of Envudeucitinib
in 3D organoid models of inflammatory diseases, with a focus on IBD and psoriasis.
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Signaling Pathway of Envudeucitinib
Envudeucitinib targets the TYK2 protein, a key component of the JAK-STAT signaling

pathway. In inflammatory diseases, various cytokines bind to their receptors on the cell surface,

leading to the activation of receptor-associated JAKs, including TYK2. Activated TYK2

phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins.

These phosphorylated STATs then translocate to the nucleus, where they regulate the

transcription of genes involved in inflammation and immune responses. By inhibiting TYK2,

Envudeucitinib blocks this cascade, leading to a reduction in the production of pro-

inflammatory mediators.
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Caption: Envudeucitinib inhibits the TYK2 signaling pathway.

Experimental Protocols
Protocol 1: Generation and Culture of Human Intestinal
Organoids for IBD Modeling
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This protocol describes the establishment of human intestinal organoids from patient-derived

colonic biopsies.

Materials:

Colonic biopsy tissue

Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)

Advanced DMEM/F-12 medium

Matrigel® Basement Membrane Matrix

IntestiCult™ Organoid Growth Medium (or equivalent)

Recombinant human proteins: EGF, Noggin, R-spondin1

Y-27632 ROCK inhibitor

Antibiotic-antimycotic solution

Procedure:

Tissue Digestion:

Wash the biopsy tissue multiple times with cold PBS containing antibiotics.

Mince the tissue into small fragments (~1-2 mm).

Incubate the fragments in Chelation Buffer for 30-60 minutes on ice with gentle rocking to

release the intestinal crypts.

Vigorously shake the tube to further dissociate the crypts.

Crypt Isolation:

Allow the larger tissue fragments to settle by gravity.

Collect the supernatant containing the crypts and pass it through a 70 µm cell strainer.
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Centrifuge the filtrate to pellet the isolated crypts.

Organoid Seeding:

Resuspend the crypt pellet in a small volume of Matrigel®.

Plate droplets of the Matrigel®-crypt suspension into a pre-warmed 24-well plate.

Polymerize the Matrigel® domes by incubating at 37°C for 10-15 minutes.

Organoid Culture:

Overlay the Matrigel® domes with pre-warmed Organoid Growth Medium supplemented

with Y-27632 for the first 2-3 days.

Culture the organoids at 37°C in a 5% CO2 incubator.

Change the medium every 2-3 days.

Organoid Passaging:

Mechanically disrupt the organoids within the Matrigel® using a pipette.

Collect the organoid fragments and wash with cold basal medium.

Centrifuge to pellet the fragments.

Resuspend the fragments in fresh Matrigel® and re-plate as described in step 3.

Protocol 2: Modeling Psoriasis in Skin Organoids
This protocol outlines a general approach to induce a psoriasis-like inflammatory phenotype in

skin organoids.

Materials:

Human skin organoids (generated from iPSCs or patient biopsies)

Keratinocyte growth medium
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Pro-inflammatory cytokine cocktail (e.g., IL-17A, IL-22, TNF-α, Oncostatin M, IL-1α)

Procedure:

Culture of Skin Organoids:

Culture mature skin organoids according to established protocols.

Induction of Psoriatic Phenotype:

Treat the skin organoids with a pro-inflammatory cytokine cocktail for 48-72 hours to

induce a psoriasis-like phenotype.

Monitor for changes in morphology, such as epidermal thickening (acanthosis) and

increased expression of psoriatic markers (e.g., KRT16, S100A7).

Protocol 3: Efficacy Testing of Envudeucitinib in
Inflammatory Organoid Models
This protocol describes the experimental workflow for evaluating the anti-inflammatory effects

of Envudeucitinib in IBD or psoriasis organoid models.
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Caption: Workflow for testing Envudeucitinib in organoids.
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Procedure:

Prepare Organoid Cultures:

Plate established intestinal or skin organoids in a 96-well format.

Induce Inflammation:

For IBD models, treat intestinal organoids with a cocktail of pro-inflammatory cytokines

(e.g., TNF-α and IFN-γ) for 24 hours.

For psoriasis models, use the protocol described in Protocol 2.

Envudeucitinib Treatment:

Prepare a dilution series of Envudeucitinib in the appropriate culture medium. Note: As

specific in vitro IC50 values for Envudeucitinib are not publicly available, a wide

concentration range (e.g., 0.1 nM to 10 µM) is recommended for initial dose-finding

studies.

Remove the inflammation-inducing medium and add the medium containing different

concentrations of Envudeucitinib or vehicle control.

Incubation:

Incubate the organoids for 24-72 hours.

Endpoint Analysis:

Viability Assay: Assess organoid viability using a commercial assay (e.g., CellTiter-Glo®

3D).

Morphological Analysis: Image the organoids using brightfield or confocal microscopy to

assess changes in size, budding, and integrity.

Gene Expression Analysis: Isolate RNA from the organoids and perform quantitative PCR

(qPCR) to measure the expression of inflammatory genes (e.g., IL6, CXCL8, NOS2 for

IBD; KRT16, S100A7 for psoriasis).
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Protein Analysis: Collect the culture supernatant to measure secreted cytokines and

chemokines using ELISA. Perform immunohistochemistry (IHC) on fixed organoids to

analyze the expression and localization of inflammatory markers.

Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly

structured tables for easy comparison.

Table 1: Hypothetical Dose-Response of Envudeucitinib on Inflammatory Marker Expression

in IBD Organoids

Envudeucitinib
Concentration

IL-6 Secretion
(pg/mL)

CXCL8
Secretion
(pg/mL)

Relative NOS2
Gene
Expression
(Fold Change)

Organoid
Viability (%)

Vehicle Control 550 ± 45 1200 ± 98 15.2 ± 1.8 100

1 nM 425 ± 38 950 ± 82 11.8 ± 1.5 98 ± 3

10 nM 210 ± 25 480 ± 55 5.6 ± 0.9 97 ± 4

100 nM 85 ± 12 150 ± 21 1.9 ± 0.4 95 ± 5

1 µM 40 ± 8 75 ± 15 1.1 ± 0.2 92 ± 6

10 µM 35 ± 6 68 ± 12 1.0 ± 0.2 88 ± 7

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Hypothetical Effect of Envudeucitinib on Psoriasis-Related Markers in Skin

Organoids
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Treatment Group
Relative KRT16
Gene Expression
(Fold Change)

Relative S100A7
Gene Expression
(Fold Change)

Epidermal
Thickness (µm)

Healthy Control 1.0 ± 0.2 1.0 ± 0.3 50 ± 5

Psoriasis Model +

Vehicle
12.5 ± 1.5 25.8 ± 3.1 110 ± 12

Psoriasis Model +

Envudeucitinib (100

nM)

3.2 ± 0.6 6.4 ± 1.2 65 ± 8

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion
The use of 3D organoid models provides a powerful and physiologically relevant platform to

investigate the therapeutic potential of Envudeucitinib for inflammatory diseases. The

protocols outlined in this document offer a framework for researchers to establish these models

and to assess the efficacy of Envudeucitinib in a preclinical setting. The ability to use patient-

derived organoids opens up exciting possibilities for personalized medicine approaches, where

the effectiveness of Envudeucitinib could be predicted on an individual basis. Further studies

utilizing these advanced models will be crucial in elucidating the precise mechanisms of action

of Envudeucitinib and in accelerating its development for the treatment of a range of

inflammatory conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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